

Introduction: Unveiling a Versatile Heterocyclic Ketone

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Compound of Interest

Compound Name:	1-(2-Methyl-1H-pyrrol-1-yl)ethan-1-one
CAS No.:	38207-11-3
Cat. No.:	B3351633

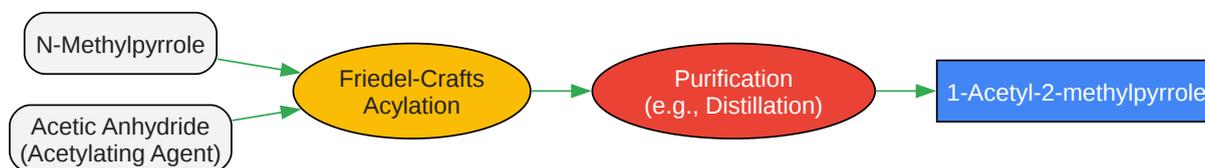
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1-Acetyl-2-methylpyrrole, identified by the CAS Number 932-16-1, is an aromatic heterocyclic compound that has garnered significant interest across diverse scientific disciplines.[1][2] While recognized for its characteristic nutty, earthy aroma which lends it to applications in the flavor and fragrance industry, its true potential lies in its utility as a versatile building block in organic synthesis and medicinal chemistry.[3][4] The pyrrole ring is a privileged scaffold, a core structural motif present in numerous natural products and pharmaceuticals, including agents for anticancer, antimicrobial, and anti-inflammatory therapies.[5][6]

This guide provides a comprehensive technical overview of 1-acetyl-2-methylpyrrole, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, synthesis protocols, spectroscopic signature, and critically, its applications as a key intermediate in the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[7]

Chemical Identity and Physicochemical Profile

The fundamental identity of a compound is the bedrock of its scientific application. 1-Acetyl-2-methylpyrrole is structurally defined by a pyrrole ring N-methylated at position 1 and acetylated at position 2. This substitution pattern dictates its reactivity and physical properties.



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Caption: General workflow for the synthesis of 1-acetyl-2-methylpyrrole.

Experimental Protocol: Synthesis from N-methylpyrrole

This protocol describes a standard laboratory-scale synthesis. The reaction is typically non-catalyzed when using a highly reactive acetylating agent like acetic anhydride, a key advantage in preventing side reactions. [8]

Step	Procedure	Rationale & Expert Insight
1. Reagent Preparation	In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add N-methylpyrrole (1.0 eq).	N-methylpyrrole is the starting substrate. It should be distilled before use to remove any impurities that could interfere with the reaction. [9]
2. Reaction Setup	Place the flask in an ice bath to maintain a low temperature.	The acylation is exothermic. Initial cooling helps to control the reaction rate and prevent the formation of polymeric byproducts.
3. Addition of Acylating Agent	Slowly add acetic anhydride (1.1 eq) dropwise to the stirred N-methylpyrrole over 30-60 minutes.	Acetic anhydride is the source of the acetyl group. A slight excess ensures complete conversion of the starting material. Slow addition is crucial for temperature control.
4. Reaction	After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.	Allowing the reaction to proceed at room temperature ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
5. Work-up	Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel.	The bicarbonate solution neutralizes any remaining acetic anhydride and acetic acid byproduct.
6. Extraction	Extract the aqueous layer three times with a suitable	This step isolates the organic product from the aqueous phase.

Step	Procedure	Rationale & Expert Insight
	organic solvent (e.g., diethyl ether or dichloromethane).	

| 7. Purification | Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation. | Drying removes residual water. Vacuum distillation is effective for purifying liquids with high boiling points like 1-acetyl-2-methylpyrrole, preventing thermal decomposition. [9]

Table 2: Step-by-Step Synthesis Protocol.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra are instrument-dependent, the expected characteristic signals for 1-acetyl-2-methylpyrrole are well-established.

Technique	Expected Characteristics
^1H NMR	~2.4 ppm (s, 3H): Methyl protons of the acetyl group. ~3.8 ppm (s, 3H): Methyl protons on the nitrogen (N-CH ₃). ~6.1 ppm (t, 1H): Pyrrole ring proton at C4. ~6.8 ppm (dd, 1H): Pyrrole ring proton at C3. ~6.9 ppm (dd, 1H): Pyrrole ring proton at C5.
^{13}C NMR	~27.0 ppm: Methyl carbon of the acetyl group. ~36.0 ppm: N-methyl carbon. ~110.0 ppm: Pyrrole ring carbon C4. ~118.0 ppm: Pyrrole ring carbon C3. ~129.0 ppm: Pyrrole ring carbon C5. ~132.0 ppm: Pyrrole ring carbon C2 (attached to acetyl). ~188.0 ppm: Carbonyl carbon of the acetyl group.
FT-IR (cm ⁻¹)	~1660 (strong): C=O stretching of the ketone. ~1530, 1480: C=C and C-N stretching vibrations of the pyrrole ring. ~2900-3000: C-H stretching of methyl groups.
Mass Spec. (EI)	m/z 123: Molecular ion (M ⁺). m/z 108: Fragment corresponding to the loss of the methyl group (-CH ₃). m/z 80: Fragment corresponding to the loss of the acetyl group (-COCH ₃).

Table 3: Summary of Expected Spectroscopic Data. (Note: Chemical shifts are approximate and can vary based on solvent and instrument).

Applications in Drug Discovery and Research

The true value of 1-acetyl-2-methylpyrrole for the target audience lies in its application as a pharmacophore and synthetic intermediate. The N-methyl-2-acetylpyrrole moiety is a key component in molecules designed to interact with biological targets.

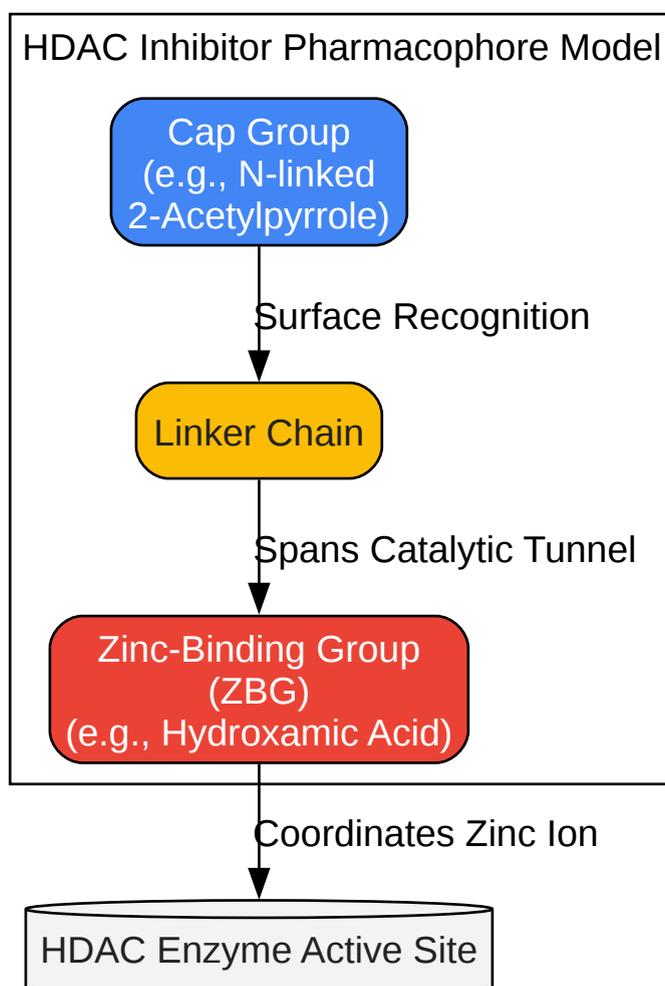
Building Block for DNA-Binding Agents

The N-methylpyrrole scaffold is fundamental to the structure of natural products like netropsin and distamycin, which exhibit biological activity by binding to the minor groove of DNA. [8] Synthetic analogs are of great interest as potential anticancer and antiviral agents. The synthesis of N-methyl-2-trichloroacetylpyrrole, a close analog of our topic compound, has been established as a key step in creating these DNA-binding peptides, highlighting the importance of the C2-acylated N-methylpyrrole framework. [8]

"Cap" Group in Histone Deacetylase (HDAC) Inhibitors

HDACs are crucial enzymes in epigenetic regulation and are validated targets in oncology. HDAC inhibitors (HDACis) typically consist of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.

Drawing inspiration from a natural product, N-(3-carboxypropyl)-2-acetyl pyrrole, researchers have successfully designed and synthesized novel HDACis using the N-linked 2-acetylpyrrole moiety as a cap group. [7] These compounds have demonstrated nanomolar inhibitory activity against HDAC isomers and potent anti-proliferative effects against cancer cell lines. [7]



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Caption: Role of the 2-acetylpyrrole moiety as a cap group in HDAC inhibitors.

Intermediate in Organic Synthesis

Beyond specific therapeutic targets, the acetyl group on the pyrrole ring serves as a versatile chemical handle. It can participate in a wide range of reactions, including condensations, reductions, and oxidations, allowing for the

elaboration of the pyrrole scaffold into more complex molecules. [4]It has been used as a model compound to study the antioxidative activity of products from nonenzymatic browning reactions. [13]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. Based on available Safety Data Sheets (SDS), 1-acetyl-2-methylpyrrole is classified as a combustible liquid with potential health hazards.

Hazard Class	Statement	Precautionary Measures (Examples)	Source(s)
Flammability	Combustible liquid.	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[10]
Acute Toxicity (Oral)	May be harmful or toxic if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.	[11]
Eye Irritation/Damage	May cause eye irritation or serious eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[11][12]
Acute Toxicity (Inhalation)	May be harmful if inhaled.	P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.	[11]

Table 4: Summary of Hazard Identification and Safety Precautions.

Handling:

- Work in a well-ventilated area or under a chemical fume hood. [11][12][13]* Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [13]* Employ grounding and bonding procedures to prevent static discharge, which could be an ignition source. [12] Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][12][13]* Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents. [10]

Conclusion

1-Acetyl-2-methylpyrrole (CAS No. 932-16-1) transcends its role as a simple flavoring agent. For the research and drug development community, it represents a strategically important synthetic intermediate. Its N-methyl-2-acylpyrrole core is a validated pharmacophore, integral to the design of advanced therapeutics targeting fundamental disease mechanisms, from DNA binding to epigenetic modulation via HDAC inhibition. A thorough understanding of its synthesis, properties, and safe handling is paramount for any scientist looking to leverage the potential of this versatile heterocyclic ketone in creating next-generation chemical entities.

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